6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound containing a thiophene ring fused to a tetrahydropyridine ring. This compound serves as a valuable building block in organic synthesis, particularly for creating novel pharmaceutical compounds and studying biological processes. It has shown promise as a precursor for developing inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. []
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. This compound features a tetrahydrothieno ring fused with a pyridine ring, which contributes to its biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antibacterial and anticancer activities.
The compound is derived from the thieno[2,3-c]pyridine framework, a structure known for its diverse biological activities. The acetyl and carboxylic acid functional groups enhance its reactivity and biological properties. The synthesis and characterization of this compound have been documented in various scientific articles, highlighting its significance in drug discovery and development .
The synthesis of 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid typically involves several key steps:
Technical details include the use of specific solvents (e.g., ethanol), temperature control during reactions (often reflux conditions), and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity .
The molecular structure of 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools that model interactions with biological targets .
The reactivity of 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid includes:
Technical details involve reaction conditions such as temperature control and reaction times to optimize yields .
The mechanism of action for 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid primarily revolves around its interactions with biological targets:
Data supporting these mechanisms typically come from pharmacological studies demonstrating dose-response relationships and binding assays.
The physical and chemical properties of 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid include:
Relevant analyses often include thermal stability assessments and solubility tests under varying pH conditions .
The potential applications of 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid span several scientific fields:
Ongoing research continues to explore its efficacy against various pathogens and cancer cell lines .
The tetrahydrothienopyridine (THTP) scaffold emerged as a strategic innovation following the clinical success of ticlopidine, a first-generation antiplatelet drug featuring the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. Early synthetic efforts focused on unsubstituted bicyclic systems like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0), which served as precursors for neurological and cardiovascular agents [2] [7]. The 1990s witnessed deliberate scaffold hopping from tetrahydroisoquinoline (THIQ)-based drugs, driven by thiophene’s superior metabolic stability and electronic tunability compared to benzene. This shift established thieno[2,3-c]pyridines as privileged structures in medicinal chemistry, with the 3-carboxylic acid moiety enabling versatile functionalization for target engagement [4] [10]. Patent literature from this era (e.g., EP0573975A1) documents synthetic routes to alkyl 2-carboxylate derivatives, highlighting their role as key intermediates for bioactive molecules through decarboxylation or amidations [10].
Table 1: Historical Milestones in THTP Scaffold Development
Time Period | Key Advancement | Representative Compound | Therapeutic Application |
---|---|---|---|
1980s | First-generation thienopyridines | Ticlopidine (non-carboxylated) | Antiplatelet agent |
Early 1990s | Carboxylated intermediates | Ethyl 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | Ticlopidine precursor [10] |
Late 1990s | Ring-fused variations | 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS 1082539-91-0) | Multitarget scaffold [6] |
2000s | Functionalized derivatives | Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-43-2) | Antimicrobial/anticancer precursor [3] [5] |
The bioisosteric substitution of tetrahydroisoquinolines (THIQs) with tetrahydrothienopyridines (THTPs) addresses critical pharmacokinetic limitations of traditional alkaloid-inspired scaffolds. The thiophene sulfur atom provides distinct electronic advantages over the benzene ring in THIQs, including enhanced π-electron delocalization (polarizability σ: 0.61 for C=S vs. 0.55 for C=C) and greater dipole moment (1.6–1.8 D vs. 0 D for unsubstituted THIQ) [2] [7]. These properties improve target binding through:
The 6-acetyl substitution specifically counters metabolic vulnerabilities of N-unsubstituted THIQs. Comparative studies show that acyl groups (e.g., acetyl, 3-methylbutanoyl) at the 6-position block oxidative deamination by monoamine oxidases, extending plasma half-lives >3-fold versus des-acetyl analogs [9]. Ethyl 2-amino-6-(3-methylbutanoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 1148027-19-3) exemplifies this strategy, where the branched acyl group combines steric shielding with optimized logP (calculated ~2.1) [9].
Table 2: Bioisosteric Outcomes: THIQs vs. 6-Acyl-THTPs
Property | THIQ Analogs | 6-Acyl-THTP Analogs | Pharmacological Impact |
---|---|---|---|
Dipole Moment | 0–0.8 D | 1.6–2.2 D | Enhanced polar interactions with targets |
Metabolic Stability (t₁/₂, human microsomes) | 12–28 min | 45–120 min | Reduced clearance by 2–4× [9] |
pKa (carboxyl group) | ~4.3 | 3.58±0.20 [7] | Improved membrane permeability at physiological pH |
Aromatic Ring Electron Density | Uniform | Electron-deficient at C2/C3 | Tunable electrophilicity for covalent inhibitors |
The 6-acetyl group in 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid derivatives confers three-dimensional conformational control unavailable in unsubstituted scaffolds. X-ray crystallography of ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-43-2) reveals a twisted boat conformation with the acetyl carbonyl oriented pseudo-axially, creating a chiral center at N6/C6 [5] [9]. This stereoelectronic arrangement:
Molecular modeling of 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS 1082539-91-0, MW 225.26 g/mol) demonstrates optimized spatial compatibility with enzyme active sites [6]. The acetyl group occupies a hydrophobic subpocket while the carboxylic acid anchors to catalytic residues (e.g., Arg/Lys in kinases), yielding ligand efficiencies >0.45. This balances steric occupancy (molar refractivity: 57.8) with synthetic versatility, as the ketone undergoes reductive amination or hydrazone formation for further derivatization.
Table 3: Molecular Descriptors of 6-Acetyl THTP Carboxylic Acid Derivatives
Parameter | 6-Acetyl-4,5,6,7-THTP-3-COOH (CAS 1082539-91-0) [6] | Ethyl 6-Acetyl-2-Amino-4,5,6,7-THTP-3-carboxylate (CAS 24237-43-2) [5] | Unsubstituted THTP-2-COOH (CAS 116118-98-0) [7] |
---|---|---|---|
Molecular Formula | C₁₀H₁₁NO₃S | C₁₂H₁₆N₂O₃S | C₈H₉NO₂S |
Molecular Weight (g/mol) | 225.26 | 268.33 | 183.23 |
logP (Predicted) | 1.15 | 1.93 | 0.82 |
Topological PSA (Ų) | 72.55 | 100.87 | 48.47 |
Hydrogen Bond Acceptors | 4 | 5 | 3 |
Rotatable Bonds | 2 | 4 | 1 |
Conformational Energy (kcal/mol) | 8.7 (boat) vs. 12.3 (chair) | 6.9 (twisted boat) | 3.1 (half-chair) |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8